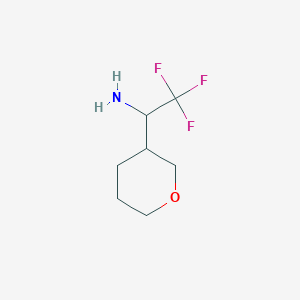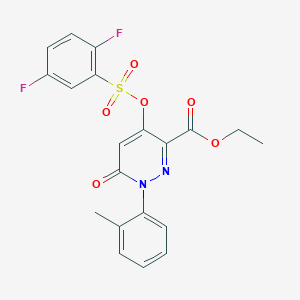![molecular formula C13H12O5 B2879303 [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 35679-93-7](/img/structure/B2879303.png)
[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the linear formula C13H12O5 . It has a molecular weight of 248.238 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, High-Resolution Mass Spectrometry (HRMS), Electron Impact Mass Spectrometry (EIMS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Proton Nuclear Magnetic Resonance (^1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (^13C-NMR) can be used .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Compounds derived from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid show significant antimicrobial activity. This includes the synthesis of various Schiff's bases and other derivatives which have been studied for their potential as antimicrobial agents (Čačić et al., 2006).
Synthesis of Thiazolidin-4-ones
- (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid is used as a precursor for synthesizing thiazolidin-4-ones. These compounds are prepared by condensation with different aromatic aldehydes and have potential applications in medicinal chemistry (Čačić et al., 2009).
Synthesis of Furochromen Derivatives
- Novel methods for synthesizing furochromen derivatives, which have potential applications in various fields of chemistry and pharmacology, have been developed. This involves multicomponent condensation reactions (Lichitsky et al., 2021).
Antineoplastic Activity
- Derivatives of 2-oxo-2H-chromen, like 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene, have been synthesized and evaluated for their antineoplastic activities. This indicates a potential application in cancer research (Gašparová et al., 2013).
Photoactive Cellulose Derivatives
- Cellulose derivatives incorporating chromene moieties have been synthesized. These water-soluble photoactive derivatives show potential for smart material design due to their light-triggered photodimerization properties (Wondraczek et al., 2012).
Novel Chromene Compounds from Natural Sources
- New chromene compounds, like acetic acid 2R-(4,8-dimethylnona-3,7-dienyl)-8-hydroxy-2-methyl-2H-chromen-6-yl ester, have been isolated from natural sources such as fruiting bodies of Chroogomphus rutilus. Some of these compounds exhibit cytotoxicity against various cell lines (Luo et al., 2015).
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological targets and their roles are yet to be elucidated.
Mode of Action
The mode of action of [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is currently unknown due to the lack of research data. It is known that coumarin derivatives, which this compound is a part of, have been tested for various biological properties .
Eigenschaften
IUPAC Name |
2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-8(2)13(16)18-11-5-9(3-4-10(7)11)17-6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGNOTZDXBJUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone](/img/structure/B2879224.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-benzofuran-2-carboxylate](/img/structure/B2879227.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2879228.png)

![2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2879230.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2879231.png)



![N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2879238.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2879240.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2879241.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)
